molecular formula C18H17N3O2S B376949 13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one CAS No. 267665-49-6

13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

Cat. No.: B376949
CAS No.: 267665-49-6
M. Wt: 339.4g/mol
InChI Key: ZKLPYXBVDMORDM-UHFFFAOYSA-N
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Description

8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-sulfonic acid

Uniqueness

Compared to similar compounds, 8,8-dimethyl-3-phenyl-2-thioxo-1,2,3,6,8,9-hexahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

267665-49-6

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4g/mol

IUPAC Name

13,13-dimethyl-6-phenyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

InChI

InChI=1S/C18H17N3O2S/c1-18(2)9-14-11(10-23-18)8-13-15(19-14)20-17(24)21(16(13)22)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,19,20,24)

InChI Key

ZKLPYXBVDMORDM-UHFFFAOYSA-N

SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=S)N3)C4=CC=CC=C4)C

Isomeric SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)S)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)S)C4=CC=CC=C4)C

Origin of Product

United States

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